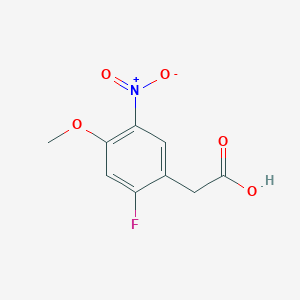

2-Fluoro-4-methoxy-5-nitrophenylacetic acid

Description

Properties

Molecular Formula |

C9H8FNO5 |

|---|---|

Molecular Weight |

229.16 g/mol |

IUPAC Name |

2-(2-fluoro-4-methoxy-5-nitrophenyl)acetic acid |

InChI |

InChI=1S/C9H8FNO5/c1-16-8-4-6(10)5(3-9(12)13)2-7(8)11(14)15/h2,4H,3H2,1H3,(H,12,13) |

InChI Key |

NKMOPSLCGIPFFB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)CC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, a specialized chemical intermediate with significant potential in pharmaceutical research and development. While direct literature on this specific compound is emerging, this paper synthesizes data from closely related analogues and fundamental chemical principles to offer a comprehensive overview for researchers, scientists, and professionals in drug development. The CAS Number for this compound is 1823863-85-9.[1]

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery and development. These properties govern its reactivity, solubility, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 1823863-85-9 | Apollo Scientific |

| Molecular Formula | C₉H₈FNO₅ | Calculated |

| Molecular Weight | 229.16 g/mol | Calculated |

| Appearance | Expected to be a solid, likely crystalline, with a color ranging from off-white to yellow, typical for nitro-aromatic compounds. | Inferred from related compounds |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents such as ethanol, acetone, and dimethylformamide (DMF). | Inferred from related compounds |

The unique arrangement of functional groups on the phenylacetic acid core imparts specific reactivity to this molecule. The fluorine atom, methoxy group, and nitro group create a distinct electronic environment that can be strategically exploited in organic synthesis.

Synthesis and Mechanistic Considerations

A potential synthetic pathway could involve the nitration of a 2-fluoro-4-methoxyphenylacetic acid precursor. The directing effects of the activating methoxy group and the deactivating but ortho-para directing fluoro group would need to be carefully considered to achieve the desired regioselectivity of the nitro group at the 5-position.

Proposed Retrosynthetic Analysis:

Caption: A simplified retrosynthetic pathway for 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2-Fluoro-4-methoxy-5-nitrophenylacetic acid suggest its utility as a versatile building block in the synthesis of more complex, biologically active molecules.

As a Key Intermediate:

Phenylacetic acid derivatives are precursors to a wide range of pharmaceuticals. The presence of the fluoro, methoxy, and nitro groups offers multiple points for chemical modification, allowing for the generation of diverse compound libraries for high-throughput screening.

In Fragment-Based Drug Discovery (FBDD):

This compound could serve as a valuable fragment in FBDD campaigns.[2] The distinct functionalities can be used to probe the binding pockets of target proteins, with subsequent optimization of the fragment hit to develop potent and selective inhibitors.

Leveraging Fluorine's Properties:

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.

Experimental Protocols and Characterization

While a specific protocol for this compound is not available, the following is a generalized procedure for a nitration reaction of a substituted phenylacetic acid, which would be a key step in its synthesis.

General Nitration Protocol:

-

Dissolution: Dissolve the 2-fluoro-4-methoxyphenylacetic acid starting material in a suitable solvent, such as concentrated sulfuric acid, at a reduced temperature (e.g., 0-5 °C) in an ice bath.

-

Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the reaction mixture while maintaining the low temperature and vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer with water and brine to remove any residual acid.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the pure 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.

Characterization:

The structure and purity of the synthesized compound would be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the positions of the substituents on the aromatic ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-Fluoro-4-methoxy-5-nitrophenylacetic acid. Based on the safety data for structurally related nitro-aromatic compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Fluoro-4-methoxy-5-nitrophenylacetic acid represents a promising, highly functionalized intermediate for applications in drug discovery and medicinal chemistry. Its unique substitution pattern offers a versatile platform for the synthesis of novel bioactive compounds. While direct experimental data for this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. As research in this area progresses, the full potential of this valuable building block will undoubtedly be realized.

References

-

Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. [Link]

Sources

Chemical structure of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid

An In-Depth Technical Guide to 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid: Structure, Synthesis, and Scientific Applications

Abstract

This technical guide provides a comprehensive analysis of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, a highly functionalized aromatic carboxylic acid. While specific experimental data for this compound is not extensively published, this document, intended for researchers, chemists, and drug development professionals, extrapolates its core characteristics from established chemical principles and data on structurally analogous molecules. We will delve into its molecular structure, outline a plausible, mechanistically sound synthetic pathway, and predict its spectroscopic signature. Furthermore, this guide explores the compound's chemical reactivity, driven by its unique combination of electron-donating and electron-withdrawing substituents, highlighting its potential as a versatile building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications.

Introduction & Significance

Substituted phenylacetic acids are a cornerstone of medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of a wide array of bioactive compounds, including anti-inflammatory and analgesic drugs.[1] The specific molecule, 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, represents a sophisticated scaffold. Its utility is derived from the strategic placement of three key functional groups on the phenylacetic acid core:

-

A Fluorine Atom (C2): The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

-

A Methoxy Group (C4): As an electron-donating group, the methoxy substituent influences the electronic environment of the aromatic ring, directing further chemical transformations.

-

A Nitro Group (C5): This powerful electron-withdrawing group dramatically impacts the molecule's reactivity. It activates the aromatic ring for certain reactions and serves as a precursor for conversion into other functional groups, such as amines.

The interplay of these substituents creates a unique electronic and steric profile, making 2-Fluoro-4-methoxy-5-nitrophenylacetic acid a valuable and highly reactive intermediate for synthetic chemists aiming to construct complex molecular architectures.[2]

Molecular Structure & Physicochemical Properties

Chemical Structure

The molecular structure consists of a central benzene ring substituted at five positions. An acetic acid moiety is attached to carbon 1. The remaining substituents are a fluorine atom at position 2, a methoxy group at position 4, and a nitro group at position 5.

Caption: .

IUPAC Name & Identifiers

-

IUPAC Name: (2-Fluoro-4-methoxy-5-nitrophenyl)acetic acid

-

Molecular Formula: C₉H₈FNO₅

-

Molecular Weight: 229.16 g/mol

Physicochemical Data Summary

Experimental data for this specific molecule is scarce. The following table includes calculated values and data from a close structural analog, 2-Fluoro-4-methoxy-5-nitrobenzoic acid (CAS 1565494-79-2), for reference.[3]

| Property | Value / Predicted Value | Reference / Method |

| Molecular Weight | 229.16 g/mol | Calculated |

| Molecular Formula | C₉H₈FNO₅ | Calculated |

| Topological Polar Surface Area (TPSA) | 108.09 Ų | Predicted (Analog)[3] |

| logP | 1.63 | Predicted (Analog)[3] |

| Hydrogen Bond Donors | 1 | Predicted (Analog)[3] |

| Hydrogen Bond Acceptors | 5 | Predicted (Analog)[3] |

| Rotatable Bonds | 3 | Predicted (Analog)[3] |

| Physical Form | White to Yellow Solid | Predicted (Analog)[4] |

Proposed Synthesis & Mechanistic Rationale

A robust and logical synthetic route to the target compound involves the direct nitration of a commercially available precursor, 2-Fluoro-4-methoxyphenylacetic acid (CAS 883531-28-0).[4] This approach is favored for its efficiency and high probability of success based on established nitration chemistry of activated aromatic rings.

Mechanistic Rationale

The nitration of an aromatic ring is a classic electrophilic aromatic substitution. The methoxy group at C4 is a strong activating, ortho-para director, while the fluorine at C2 is a deactivating, ortho-para director. The acetic acid moiety is a weak deactivating, meta director. The combined electronic effects strongly favor the substitution of the incoming electrophile (the nitronium ion, NO₂⁺) at the C5 position, which is ortho to the powerfully activating methoxy group and not sterically hindered. The use of a mixed acid system (sulfuric and nitric acid) at low temperatures is a standard protocol to generate the nitronium ion in situ while controlling the reaction's exothermicity.[5][6]

Experimental Protocol (Hypothetical)

This protocol is a self-validating system. Successful synthesis of the final product with the expected analytical data (NMR, MS) would validate the proposed reaction mechanism and procedural choices.

Materials:

-

2-Fluoro-4-methoxyphenylacetic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-Fluoro-4-methoxyphenylacetic acid (1.0 eq). Cool the flask in an ice-salt bath to -5 to 0 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid (3-4 volumes relative to the starting material) while maintaining the internal temperature below 5 °C. Stir until all the solid has dissolved.

-

Nitration: Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel over 30-45 minutes. Critically maintain the internal temperature at or below 5 °C throughout the addition to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This is a highly exothermic step and must be done with caution in a fume hood.

-

Product Isolation/Extraction: A solid precipitate of the crude product may form. If so, collect it by vacuum filtration, wash thoroughly with cold water, and dry. If no solid forms, transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent like dichloromethane or ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product, 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic & Analytical Characterization

Characterization using modern spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.[7][8] The following are the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two singlets (or narrow doublets due to long-range F-H coupling) would be expected in the aromatic region (δ 7.0-8.5 ppm), each integrating to 1H. The proton at C6 will be downfield due to the deshielding effect of the adjacent nitro group.

-

Methylene Protons (-CH₂-): A singlet integrating to 2H, typically in the range of δ 3.6-4.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H, around δ 3.9-4.1 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR: The spectrum would show 9 distinct carbon signals, including the carbonyl carbon (δ ~170-175 ppm), aromatic carbons (with C-F coupling visible), the methylene carbon (δ ~40 ppm), and the methoxy carbon (δ ~56 ppm).

-

¹⁹F NMR: A singlet is expected, serving as a definitive marker for the presence of the fluorine atom in the molecule.[9]

Infrared (IR) Spectroscopy

The IR spectrum would provide clear evidence of the key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching |

| N-O (Nitro) | 1510-1560 (asymmetric) & 1345-1385 (symmetric) | Stretching |

| C-O (Methoxy) | 1230-1270 (asymmetric) & 1020-1075 (symmetric) | Stretching |

| C-F | 1000-1400 | Stretching |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The expected [M-H]⁻ peak in negative ion mode would be at m/z 228.0313.

Reactivity & Potential Applications

The unique substitution pattern of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid makes it a highly valuable intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group, positioned para to the fluorine atom, significantly activates the C-F bond towards SNAr reactions.[2] This allows for the facile displacement of the fluorine with various nucleophiles (e.g., amines, thiols, alkoxides), providing a direct route to a diverse library of more complex derivatives.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (aniline derivative). This amine can then undergo a vast range of subsequent chemical transformations, such as diazotization, amide coupling, or reductive amination, further expanding the synthetic possibilities.

-

Carboxylic Acid Derivatization: The acetic acid moiety can be converted into esters, amides, or acid chlorides, enabling it to be coupled with other molecules of interest.

Given these reactive handles, this compound is an ideal starting material for building molecules with potential applications in:

-

Pharmaceutical Development: As a scaffold for synthesizing novel kinase inhibitors, anti-infective agents, or central nervous system drugs.[10]

-

Agrochemicals: For the development of new herbicides and pesticides with tailored biological activity.[1]

Safety & Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on data from structurally similar hazardous chemicals.[11][12][13]

| Hazard Category | Recommendations |

| Health Hazards | Causes skin and serious eye irritation.[14] May be harmful if swallowed or inhaled.[13] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side-shields, and a lab coat.[12] |

| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[11] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.[11] |

Conclusion

2-Fluoro-4-methoxy-5-nitrophenylacetic acid is a compound of significant interest for synthetic and medicinal chemists. Although not a widely commercialized product, its structure embodies a powerful combination of functional groups that allow for predictable and versatile chemical reactivity. Its potential as a key intermediate is high, offering multiple pathways for elaboration into more complex and potentially bioactive molecules. This guide provides the foundational knowledge—from molecular structure and a plausible synthesis to expected analytical data and safety protocols—required for researchers to confidently incorporate this valuable building block into their research and development programs.

References

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Nitrophenylacetic acid. Retrieved from [Link]

-

Shukla, P., et al. (2022). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline. ResearchGate. Retrieved from [Link]

- Google Patents. (2018). WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Watanabe, Y., et al. (2008). Pharmacological characterization of T-2328... as a brain-penetrating antagonist of tachykinin NK1 receptor. Journal of Pharmacological Sciences, 106(1), 121-7. Retrieved from [Link]

-

Robertson, G. R. (1922). p-NITROPHENYLACETIC ACID. Organic Syntheses, 2, 59. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Fluoro-4-methoxyphenylacetic acid | 883531-28-0 [sigmaaldrich.com]

- 5. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. experts.umn.edu [experts.umn.edu]

- 10. Pharmacological characterization of T-2328, 2-fluoro-4'-methoxy-3'-[[[(2S,3S)-2-phenyl-3-piperidinyl]amino]methyl]-[1,1'-biphenyl]-4-carbonitrile dihydrochloride, as a brain-penetrating antagonist of tachykinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

2-Fluoro-4-methoxy-5-nitrophenylacetic acid molecular weight and formula

Technical Guide: 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid

Part 1: Executive Summary & Chemical Identity

2-Fluoro-4-methoxy-5-nitrophenylacetic acid (CAS: 1823863-85-9) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs).[1][2] Its structural core—a trisubstituted benzene ring featuring a fluorine atom, a methoxy group, and a nitro group—makes it a high-value scaffold for medicinal chemistry programs targeting tyrosine kinases, G-protein coupled receptors (GPCRs), and anti-inflammatory pathways.

The molecule is characterized by its unique substitution pattern, where the electron-donating methoxy group and the electron-withdrawing nitro and fluorine groups create a distinct electronic profile. This profile is critical for modulating the physicochemical properties (lipophilicity, pKa, and metabolic stability) of downstream drug candidates.

Chemical Profile

| Property | Specification |

| Chemical Name | 2-Fluoro-4-methoxy-5-nitrophenylacetic acid |

| CAS Registry Number | 1823863-85-9 |

| Molecular Formula | C₉H₈FNO₅ |

| Molecular Weight | 229.16 g/mol |

| Appearance | White to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH) |

| pKa (Predicted) | ~3.8 (Carboxylic acid), ~10.5 (Phenol precursor if demethylated) |

| SMILES | COC1=C(C=C(C(=C1)[O-])CC(=O)O)F |

Part 2: Synthetic Pathway & Mechanism

The synthesis of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid is typically achieved via the electrophilic aromatic nitration of its precursor, 2-Fluoro-4-methoxyphenylacetic acid (CAS 883531-28-0).

Mechanistic Insight: Regioselectivity

The regiochemical outcome of this nitration is dictated by the synergistic directing effects of the substituents on the benzene ring:

-

Methoxy Group (-OCH₃) at C4: A strong activating group that directs incoming electrophiles to the ortho and para positions. Since the para position (C1) is occupied by the acetic acid side chain, the directing influence is strongly towards C3 and C5.

-

Fluorine Atom (-F) at C2: A deactivating but ortho/para-directing group. It directs to C3 (ortho) and C5 (para).

-

Acetic Acid Group (-CH₂COOH) at C1: Weakly activating (alkyl) but generally directs ortho/para.

The "Sweet Spot" (C5): Position C5 is ortho to the strong activator (-OCH₃) and para to the fluorine atom. This mutual reinforcement makes C5 the most nucleophilic site on the ring. Position C3 is sterically hindered, being sandwiched between the fluorine and methoxy groups. Consequently, nitration occurs highly selectively at C5.

Synthetic Workflow Diagram

Figure 1: Reaction pathway for the regioselective nitration of 2-Fluoro-4-methoxyphenylacetic acid.

Part 3: Experimental Protocol

Safety Warning: Nitration reactions are highly exothermic. The generation of the nitronium ion (

Materials:

-

Precursor: 2-Fluoro-4-methoxyphenylacetic acid (1.0 eq)

-

Solvent/Acid: Concentrated Sulfuric Acid (

, 98%) -

Reagent: Fuming Nitric Acid (

, >90%) or Potassium Nitrate ( -

Quenching: Crushed ice/water

Step-by-Step Procedure:

-

Preparation (0 min):

-

Charge a 3-neck round-bottom flask with 2-Fluoro-4-methoxyphenylacetic acid (10 g, 54.3 mmol).

-

Add Concentrated

(50 mL) slowly while stirring. The mixture may warm slightly; cool to 0°C using an ice-salt bath. Ensure the solid is fully dissolved or finely suspended.

-

-

Nitration (30-60 min):

-

Prepare a mixture of Fuming

(3.7 g, 1.1 eq) in -

Alternative: Use

(1.1 eq) added portion-wise as a solid if handling fuming nitric acid is undesirable. -

Add the nitration mixture dropwise to the reaction flask over 30 minutes.

-

Critical Control Point: Maintain internal temperature between 0°C and 5°C . Do not exceed 10°C to avoid dinitration or oxidation of the side chain.

-

-

Reaction Monitoring (1-2 hours):

-

Stir at 0-5°C for 1 hour.

-

Monitor by TLC (Mobile phase: 5% Methanol in DCM) or HPLC. The starting material (less polar) should disappear, and a new, more polar spot (product) should appear.

-

-

Quenching & Workup:

-

Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product should precipitate as a solid.

-

Stir for 30 minutes to ensure the ice melts and the precipitate aggregates.

-

-

Isolation:

-

Filter the solid using a Büchner funnel.

-

Wash the filter cake with cold water (3 x 50 mL) until the filtrate is neutral (pH ~6-7).

-

Purification Note: If the product is gummy or impure, dissolve it in dilute NaOH (pH 10), extract impurities with Ethyl Acetate, then re-acidify the aqueous layer with HCl to precipitate the pure acid.

-

-

Drying:

-

Dry the solid in a vacuum oven at 45°C for 12 hours.

-

Yield Expectation: 85-95%.

-

Part 4: Structural Characterization & Analytics

To validate the synthesis, the following spectral data should be confirmed.

1. ¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with D₂O.

-

δ 7.85 ppm (d, 1H, J ≈ 8 Hz): Aromatic proton at C6 . This proton is deshielded by the adjacent nitro group and the fluorine atom.

-

δ 7.15 ppm (d, 1H, J ≈ 12 Hz): Aromatic proton at C3 . Shielded by the adjacent methoxy group. The large coupling constant is due to Fluorine-Proton coupling (

). -

δ 3.92 ppm (s, 3H): Methoxy group (-OCH ₃).

-

δ 3.65 ppm (s, 2H): Benzylic methylene (-CH ₂-COOH).

2. Mass Spectrometry (ESI-):

-

m/z 228.1 [M-H]⁻: The negative ion mode is preferred for carboxylic acids.

Part 5: Applications in Drug Discovery

This molecule serves as a versatile "chassis" for building complex pharmacophores.[3] Its utility stems from three key features:

-

Fluorine Effect: The fluorine atom at the C2 position blocks metabolic hydroxylation at this site (a common clearance pathway) and increases the lipophilicity of the molecule, potentially improving blood-brain barrier (BBB) permeability.

-

Nitro Group Versatility: The nitro group is a "masked" amine. It can be reduced (using Fe/HCl or H₂/Pd-C) to an aniline, allowing for the formation of indoles, quinolinones, or amide linkages common in kinase inhibitors (e.g., EGFR inhibitors like Osimertinib use similar aniline cores).

-

Acid Handle: The acetic acid tail provides a ready site for amide coupling to amines, allowing the attachment of solubilizing groups (like piperazines) or target-binding motifs.

Downstream Synthesis Diagram:

Figure 2: Potential downstream applications of the core scaffold in medicinal chemistry.

References

-

ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. (Provides analogous nitration kinetics and safety data). Retrieved from [Link]

-

National Institutes of Health (PMC). (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives. (Illustrates utility of similar fluorinated-nitro scaffolds). Retrieved from [Link]

Sources

The Chemical and Mechanistic Profiling of Fluorinated Nitro Phenylacetic Acid Derivatives

Executive Summary

Fluorinated nitro phenylacetic acid derivatives—most notably 4-fluoro-3-nitrophenylacetic acid and 2-fluoro-4-nitrophenylacetic acid —are highly privileged scaffolds in modern medicinal chemistry. By combining the metabolic stability and lipophilicity tuning of fluorine with the electronic activation and synthetic versatility of a nitro group, these compounds serve as critical building blocks for advanced Active Pharmaceutical Ingredients (APIs). This technical guide provides an in-depth analysis of their physicochemical properties, electronic causality, and self-validating synthetic protocols used in the development of kinase inhibitors, cyclooxygenase (COX) inhibitors, and benzimidazole-based anesthetics[1][2].

Physicochemical Profiling & Electronic Effects

The core utility of fluorinated nitro phenylacetic acids lies in how the substituents modulate the electron density of the aromatic ring and the acidity of the acetic acid side chain.

Causality of pKa and Lipophilicity Shifts

Unsubstituted phenylacetic acid has a baseline pKa of approximately 4.31. The introduction of electron-withdrawing groups (EWGs) stabilizes the conjugate carboxylate base through inductive (

-

A pure nitro substitution (e.g., 4-nitrophenylacetic acid) lowers the pKa significantly to 3.85[3].

-

A pure fluoro substitution (e.g., 3-fluorophenylacetic acid) lowers the pKa to 4.10[4].

-

In di-substituted derivatives like 4-fluoro-3-nitrophenylacetic acid, the synergistic

effects of both the fluorine and the nitro group further depress the pKa to an estimated 3.6.

Simultaneously, the high electronegativity of fluorine increases the metabolic stability of the compound by blocking CYP450-mediated aromatic oxidation, while maintaining a LogP that aligns perfectly with Lipinski's Rule of Five for oral bioavailability[5].

Quantitative Data Summary

| Compound Name | CAS Number | pKa | LogP | Melting Point (°C) |

| Phenylacetic acid (Reference) | 103-82-2 | 4.31 | 1.41 | 76–77 |

| 4-Nitrophenylacetic acid | 104-03-0 | 3.85[3] | 1.74[3] | 150–155[3] |

| 3-Fluorophenylacetic acid | 331-25-9 | 4.10[4] | 1.70[4] | 42–44[4] |

| 4-Fluoro-3-nitrophenylacetic acid | 192508-36-4 | ~3.60 (Est.) | 1.30[5] | Solid[5] |

Mechanistic Reactivity: The SNAr Advantage

The strategic positioning of substituents in 4-fluoro-3-nitrophenylacetic acid is chemically privileged. The fluorine atom is located para to the acetic acid moiety and ortho to the nitro group.

The Mechanistic Causality: The nitro group is one of the strongest EWGs available. When positioned ortho to a halogen, it drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring. This activates the C–F bond toward Nucleophilic Aromatic Substitution (SNAr) . While the C–F bond is normally the strongest single bond in organic chemistry, fluorine is the ideal leaving group for SNAr because its extreme electronegativity stabilizes the anionic Meisenheimer complex intermediate during the rate-determining nucleophilic addition step.

To harness this reactivity without side reactions (such as the carboxylic acid neutralizing the basic amine nucleophile), the acid must first be masked via esterification[6].

Caption: Divergent synthetic workflows for 4-fluoro-3-nitrophenylacetic acid in drug discovery.

Self-Validating Experimental Protocols

The following protocols detail the foundational workflow for utilizing 4-fluoro-3-nitrophenylacetic acid, incorporating built-in validation checkpoints to ensure system integrity.

Protocol 1: Acid-Catalyzed Esterification (Protection)

Purpose: To protect the acidic proton, preventing it from quenching basic nucleophiles in subsequent SNAr reactions[6].

-

Reaction Setup: Suspend 4-fluoro-3-nitrophenylacetic acid (1.0 eq, e.g., 22.9 mmol) in anhydrous Methanol (50 mL)[1].

-

Catalysis: Add concentrated

(0.15 mL) dropwise while stirring[1]. Causality: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for methoxy attack. -

Reflux & Validation: Heat the mixture to reflux (approx. 80 °C) for 2 hours[6].

-

Self-Validation Checkpoint: Perform TLC (Eluent: 1:1 EtOAc/Hexane). The reaction is complete when the highly polar, baseline-hugging carboxylic acid spot completely disappears, replaced by a higher-Rf ester spot.

-

-

Workup: Cool to room temperature and concentrate the mixture in vacuo to remove excess methanol.

-

Quenching: Pour the residue into ice water and add saturated aqueous

until the pH > 7[1].-

Causality: This neutralizes the

and deprotonates any unreacted starting material, driving it into the aqueous layer and ensuring high purity of the organic product.

-

-

Extraction: Extract with Ethyl Acetate (EtOAc), dry the organic layer over anhydrous

, filter, and evaporate to yield methyl 2-(4-fluoro-3-nitrophenyl)acetate as a yellow oil (Typical yield: 87–97%)[1][6].

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Purpose: To install a complex amine (e.g., a piperazine derivative) at the C4 position by displacing the activated fluorine.

-

Reaction Setup: Dissolve the methyl ester from Protocol 1 (1.0 eq) in a polar aprotic solvent like DMF (0.2 M concentration). Causality: Polar aprotic solvents solvate cations but leave nucleophilic anions/amines highly reactive.

-

Reagent Addition: Add the secondary amine nucleophile (1.2 eq) and anhydrous

(2.0 eq). -

Heating & Validation: Stir at 60–80 °C for 4–6 hours.

-

Self-Validation Checkpoint: Monitor via LC-MS. Look for the disappearance of the starting mass and the appearance of the product mass. The expected mass shift is:

.

-

-

Isolation: Pour the mixture into cold water to precipitate the product, or extract with EtOAc and wash extensively with brine (5x) to remove all traces of DMF.

Therapeutic Applications

Once functionalized via SNAr, the nitro group is typically reduced to an aniline (using

In industrial drug discovery, these intermediates are cyclized with orthoesters or aldehydes to form benzimidazole derivatives . These specific benzimidazole targets have been extensively patented for use as potent anesthetics, sedatives, and GABA receptor ligands (e.g., for the treatment of status epilepticus)[1]. Furthermore, the intact fluorinated phenylacetic acid motif is frequently utilized as a zinc-binding or target-anchoring group in the design of matrix metalloproteinase inhibitors, cyclooxygenase (COX) inhibitors, and hypoxia-inducible factor (HIF) inhibitors[2].

References

-

4-Fluoro-3-nitrophenylacetic acid | C8H6FNO4 | CID 11127261 - PubChem

- Source: National Center for Biotechnology Inform

-

URL:[Link]

- 4-Nitrophenylacetic acid CAS#: 104-03-0 - ChemicalBook Source: ChemicalBook

- 3-Fluorophenylacetic acid - 331-25-9 - Vulcanchem Source: Vulcanchem

- 192508-36-4 | 2-(4-Fluoro-3-nitrophenyl)

- Source: Google Patents (NEUROSEARCH A/S)

Sources

- 1. WO2004089912A1 - Novel benzimidazole derivatives and pharmaceutical compositions comprising these compounds - Google Patents [patents.google.com]

- 2. 192508-36-4 | 2-(4-Fluoro-3-nitrophenyl)acetic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. 4-Nitrophenylacetic acid CAS#: 104-03-0 [m.chemicalbook.com]

- 4. 3-Fluorophenylacetic acid (331-25-9) for sale [vulcanchem.com]

- 5. 4-Fluoro-3-nitrophenylacetic acid | C8H6FNO4 | CID 11127261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 192508-36-4 | 2-(4-Fluoro-3-nitrophenyl)acetic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Solubility of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid in DMSO

An In-Depth Technical Guide to the Solubility of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid in Dimethyl Sulfoxide (DMSO)

Executive Summary

In the landscape of modern drug discovery and development, understanding the physicochemical properties of novel chemical entities is paramount. Among these, solubility is a critical determinant of a compound's suitability for biological screening and its potential for further development. This guide provides a comprehensive technical overview focused on 2-Fluoro-4-methoxy-5-nitrophenylacetic acid and its solubility in dimethyl sulfoxide (DMSO), the universal solvent of choice for compound management and high-throughput screening. While specific experimental solubility data for this compound is not readily published, this whitepaper serves as a first-principles guide for researchers. It details the theoretical underpinnings of its solubility, provides a robust, step-by-step experimental protocol for its precise determination, and discusses the critical factors that influence data integrity. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded framework for assessing compound solubility in DMSO.

Introduction: The Central Role of DMSO in Preclinical Research

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that has become indispensable in the fields of chemistry, biology, and medicine.[1] Its remarkable ability to dissolve a vast spectrum of both polar and nonpolar compounds makes it an ideal vehicle for the preparation of high-concentration stock solutions in drug discovery programs.[2][3] For a novel compound such as 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, creating a concentrated stock solution in DMSO is the foundational step for virtually all subsequent in vitro assays.

An accurate determination of a compound's maximum solubility in DMSO is not a trivial pursuit. It directly impacts:

-

Assay Integrity: Prevents compound precipitation in assay plates, which can lead to false-positive or false-negative results.

-

Data Accuracy and Reproducibility: Ensures that the concentration of the compound in the stock solution is known and consistent, which is critical for establishing reliable structure-activity relationships (SAR).

-

Compound Management: Informs the optimal storage conditions for chemical libraries to maintain compound integrity and prevent crystallization over time.[4]

This guide will, therefore, equip the researcher with the necessary knowledge to confidently and accurately determine the DMSO solubility of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.

Compound Profile: 2-Fluoro-4-methoxy-5-nitrophenylacetic acid

To understand the solubility of a molecule, one must first understand the molecule itself. The structure of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid contains several functional groups that dictate its physicochemical behavior.

| Property | Value / Structure | Source |

| Molecular Structure |  (Structure inferred from name) (Structure inferred from name) | N/A |

| Molecular Formula | C₉H₈FNO₅ | Inferred |

| Molecular Weight | 229.16 g/mol | Inferred |

| Key Functional Groups | Carboxylic Acid (-COOH), Nitro Group (-NO₂), Fluoro Group (-F), Methoxy Group (-OCH₃), Phenyl Ring | Inferred |

The key features influencing its solubility are:

-

Carboxylic Acid: A polar, acidic group capable of acting as a hydrogen bond donor and acceptor. Its presence suggests potential for strong interactions with polar solvents.

-

Nitro Group: A highly polar, electron-withdrawing group that can participate in dipole-dipole interactions.

-

Aromatic Ring System: The substituted phenyl ring provides a nonpolar backbone, contributing to its potential solubility in organic solvents.

-

Fluorine and Methoxy Groups: These substituents modulate the electronic properties and steric profile of the molecule, which can subtly influence crystal packing and solvation energy.

The solubility of a compound is governed by the balance between the energy required to break its crystal lattice structure and the energy released upon its solvation by the solvent molecules.[5] For 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, the polar functional groups suggest a favorable interaction with a polar solvent like DMSO.

The Solvent: Properties of Dimethyl Sulfoxide (DMSO)

DMSO, with the chemical formula (CH₃)₂SO, is a unique and powerful solvent due to its distinct molecular properties.[2]

| Property | Value | Significance in Solubility |

| Type | Polar Aprotic Solvent | It possesses a strong dipole moment to dissolve polar compounds but lacks acidic protons, making it non-reactive with many solutes.[2] |

| Dielectric Constant | 47.2 | High dielectric constant helps to solvate ions and stabilize charged species, facilitating the dissolution of salts. |

| Boiling Point | 189 °C (372 °F) | Its low volatility minimizes solvent evaporation from stock solutions, ensuring concentration stability.[2] |

| Miscibility | Miscible with water and a wide range of organic solvents | This allows for easy dilution of DMSO stock solutions into aqueous buffers for biological assays.[2] |

| Hygroscopicity | High | DMSO readily absorbs moisture from the atmosphere. This is a critical handling consideration as water can decrease the solubility of hydrophobic compounds and cause precipitation.[4] |

The sulfoxide group in DMSO is an excellent hydrogen bond acceptor, allowing it to effectively solvate the carboxylic acid proton of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, thereby promoting dissolution.

Experimental Determination of Maximum Solubility

The most reliable method for determining the maximum solubility of a compound in DMSO is the equilibrium shake-flask method. This protocol is designed to be a self-validating system to ensure thermodynamic equilibrium is reached, providing a true measure of solubility.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

Sources

Physicochemical Profiling and Thermal Characterization of 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid

Executive Summary

In advanced pharmaceutical development, highly functionalized aromatic building blocks are critical for synthesizing targeted therapeutics, such as kinase inhibitors and oncology drugs. 2-Fluoro-4-methoxy-5-nitrophenylacetic acid (CAS: 1823863-85-9) is one such intermediate[1]. While its structural complexity offers immense synthetic versatility, it also creates unique solid-state behaviors. Because standard empirical melting point data for this specific compound is sparsely documented in open literature, researchers must rely on predictive modeling and rigorous in-house thermal analysis.

This whitepaper provides a comprehensive guide to the physicochemical properties of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, detailing self-validating methodologies for determining its melting point and explaining the mechanistic drivers behind its thermal behavior.

Molecular Architecture and Synthetic Utility

The molecular architecture of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid (Molecular Weight: 229.16 g/mol ) is defined by a dense array of functional groups[2]. Each substituent plays a distinct role in drug design:

-

Fluoro Group: Increases lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at the 2-position.

-

Methoxy Group: Acts as an electron-donating group, tuning the electronic density of the aromatic ring.

-

Nitro Group: Serves as a "masked" amine. Upon reduction, it provides a nucleophilic handle for amide coupling, urea formation, or cyclization into indole/oxindole cores.

-

Acetic Acid Moiety: Provides an immediate handle for esterification or peptide coupling.

Synthetic utility of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid in pharmaceutical development.

Physicochemical Data Summary

The following table synthesizes the known and computationally predicted properties of the compound. Due to the lack of standardized empirical melting point data in public repositories, an estimated range is provided based on functional group contributions (e.g., the baseline 4-methoxyphenylacetic acid melts at ~86 °C; the addition of a highly polar nitro group and a fluoro group significantly increases lattice energy).

| Property | Value | Source / Methodology |

| CAS Registry Number | 1823863-85-9 | Commercial Supplier Data[1],[2] |

| Molecular Formula | C9H8FNO5 | Computational Prediction[3] |

| Molecular Weight | 229.16 g/mol | Commercial Supplier Data[2] |

| Boiling Point | 406.5 ± 40.0 °C | Predicted[3] |

| Density | 1.460 ± 0.06 g/cm³ | Predicted[3] |

| Melting Point | ~145–165 °C (Estimated) | Structural Analogy / Requires Experimental Validation |

Methodologies for Thermal Characterization

In pharmaceutical synthesis, the melting point is a Critical Quality Attribute (CQA). It dictates polymorphic purity, which directly impacts the compound's solubility and reaction kinetics in downstream steps. To accurately determine the melting point of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, the following self-validating protocols must be employed.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the true thermodynamic melting point and enthalpy of fusion.

-

Sample Preparation: Weigh accurately 2.0–5.0 mg of the compound into a standard aluminum DSC pan and crimp the lid.

-

Causality: A small, tightly packed mass minimizes thermal gradients within the sample, ensuring a sharp, highly accurate endothermic peak rather than a broad, unreadable wave.

-

-

Instrument Calibration: Calibrate the DSC using an Indium standard (Tm = 156.6 °C).

-

Causality: Indium's melting point is nearly identical to the predicted melting range of highly substituted phenylacetic acids, which minimizes non-linear temperature calibration errors at the critical transition phase.

-

-

Atmospheric Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min.

-

Causality: Nitroaromatic compounds are susceptible to oxidation at elevated temperatures. Nitrogen displaces oxygen, preventing exothermic oxidative degradation from masking the endothermic fusion event.

-

-

Thermal Ramp: Equilibrate the sample at 25 °C, then ramp the temperature at 10 °C/min up to 250 °C.

-

Causality: A slower rate (e.g., 2 °C/min) risks premature thermal degradation of the nitro group before melting. A faster rate (e.g., 20 °C/min) induces thermal lag, artificially broadening the peak and shifting the onset to a higher temperature.

-

-

Data Analysis: Identify the melting endotherm and record the extrapolated onset temperature .

-

Causality: While the peak maximum varies depending on sample mass and heating rate, the extrapolated onset represents the true thermodynamic melting point of the crystal lattice.

-

Workflow for determining the melting point of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid via DSC.

Protocol 2: High-Precision Capillary Method

For routine benchtop validation, a capillary melting point apparatus (e.g., Büchi) is utilized.

-

Packing: Pulverize the compound into a fine powder using an agate mortar. Load into a glass capillary tube to a depth of 2–3 mm, tapping the tube firmly on a hard surface to pack it tightly.

-

Causality: Coarse crystals leave microscopic air pockets. Because air is a poor thermal conductor, these pockets insulate the sample, causing uneven heating and an artificially broad melting range.

-

-

Initial Screen: Ramp the temperature at 5 °C/min to find the approximate melting range.

-

Precision Ramp: Prepare a fresh capillary. Fast-ramp the instrument to 15 °C below the approximate melting point, then slow the heating rate to exactly 1 °C/min.

-

Causality: A rapid initial ramp saves operational time, but slowing to 1 °C/min near the transition ensures thermal equilibrium between the heating block and the sample, preventing temperature overshoot and false-high readings.

-

Mechanistic Drivers of Solid-State Properties

The melting point of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid is governed by three primary intermolecular forces within its crystal lattice:

-

Carboxylic Acid Dimerization: The acetic acid tail forms strong intermolecular hydrogen bonds, typically creating highly stable dimers in the solid state. This is the primary driver of the compound's baseline melting point.

-

Dipole-Dipole Interactions: The nitro group is highly polar. In the crystal lattice, the partial positive charge on the nitrogen and partial negative charges on the oxygens align with adjacent molecules, creating strong electrostatic forces that require significant thermal energy to break.

-

Steric Packing: The methoxy group can rotate, but conjugation with the aromatic ring generally forces it into a co-planar conformation. The small, highly electronegative fluorine atom participates in weak

interactions, tightening the crystal packing density and further elevating the melting point compared to non-fluorinated analogs.

References

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a detailed framework for the comprehensive spectroscopic characterization of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, a substituted phenylacetic acid derivative with potential applications in medicinal chemistry and materials science. As a molecule featuring a combination of electron-withdrawing and electron-donating groups, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization.

This document moves beyond a simple listing of techniques, offering a rationale for the selection of specific spectroscopic methods and a detailed interpretation of the anticipated data based on the known chemical principles and spectral data of analogous compounds. The protocols outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data for structural elucidation and purity assessment.

Molecular Structure and Expected Physicochemical Properties

2-Fluoro-4-methoxy-5-nitrophenylacetic acid possesses a unique substitution pattern on the phenyl ring that dictates its chemical behavior and spectroscopic signature. The presence of a fluorine atom, a methoxy group, a nitro group, and an acetic acid moiety provides multiple handles for spectroscopic investigation.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₉H₈FNO₅ | - |

| Molecular Weight | 229.16 g/mol | - |

| Appearance | Expected to be a solid at room temperature | |

| Purity | Typically ≥98% for research-grade chemicals | [1] |

| Storage | Should be stored in a dry, well-ventilated area |

Strategic Approach to Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous characterization of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a comprehensive understanding of the molecule.

Caption: Workflow for the synthesis and spectroscopic characterization of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift. |

| ~8.0 | Doublet | 1H | Ar-H (H-6) | This aromatic proton is ortho to the electron-withdrawing nitro group, leading to a downfield shift. It will likely appear as a doublet due to coupling with the fluorine atom. |

| ~7.4 | Doublet | 1H | Ar-H (H-3) | This aromatic proton is ortho to the fluorine atom and will be split by it. |

| ~3.9 | Singlet | 3H | -OCH₃ | The methoxy protons are shielded and appear as a sharp singlet. |

| ~3.7 | Singlet | 2H | -CH₂- | The methylene protons of the acetic acid moiety will appear as a singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the presence of the acidic proton.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~171 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~155 (d) | C-F | The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant. |

| ~150 | C-OCH₃ | The aromatic carbon bonded to the methoxy group. |

| ~141 | C-NO₂ | The aromatic carbon attached to the nitro group. |

| ~125-135 | Aromatic C | The remaining aromatic carbons. |

| ~56 | -OCH₃ | The carbon of the methoxy group. |

| ~40 | -CH₂- | The methylene carbon of the acetic acid group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the FID, and reference the spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).

Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

Fluorine-19 NMR is a highly sensitive technique that will provide a single peak for the fluorine atom in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 to -130 | Multiplet | Ar-F |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A spectrometer equipped with a fluorine probe.

-

Data Acquisition: Acquire a standard ¹⁹F NMR spectrum.

-

Data Processing: Process the FID and reference the spectrum to an external standard (e.g., CFCl₃ at δ 0 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1550-1475 | Strong | N-O asymmetric stretch (nitro group) |

| 1360-1290 | Strong | N-O symmetric stretch (nitro group) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Medium | C-F stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.

| m/z | Predicted Fragment Ion |

| 229 | [M]⁺ (Molecular ion) |

| 184 | [M - COOH]⁺ |

| 154 | [M - COOH - NO₂]⁺ |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire data in both positive and negative ion modes to maximize information.[2]

-

Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to support the proposed structure.

Caption: Predicted mass spectrometry fragmentation pathway for 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the aromatic system and its substituents.

| λmax (nm) | Solvent | Assignment |

| ~250-270 | Ethanol | π → π* transition of the substituted benzene ring |

| ~300-340 | Ethanol | n → π* transition associated with the nitro group |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity.

Data Integration and Structural Confirmation

The final step in the characterization process is the integration of all spectroscopic data to build a cohesive and unambiguous structural assignment. The ¹H and ¹³C NMR data provide the carbon-hydrogen framework, while ¹⁹F NMR confirms the presence and environment of the fluorine atom. IR spectroscopy validates the presence of key functional groups, and HRMS confirms the elemental composition and molecular weight. UV-Vis spectroscopy provides insight into the electronic nature of the molecule. The convergence of all these data points to a single, well-defined structure provides a high degree of confidence in the identity and purity of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.

References

-

SpectraBase. [(2Z),(4E)]-2-FLUORO-N-METHOXY-N-METHYL-5-(4-NITROPHENYL)-PENTA-2,4-DIENAMIDE - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline. [Link]

-

PubMed Central (PMC). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

-

Semantic Scholar. High-Performance Data Processing Workflow Incorporating Effect- Directed Analysis for Feature Prioritization in Suspect and Nontarget Screening. [Link]

Sources

Methodological & Application

Application Note: Regioselective Nitration of 2-Fluoro-4-methoxyphenylacetic Acid

Document ID: AN-2026-0307 Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Focus: Mechanistic causality, batch vs. continuous flow methodologies, and process safety.

Executive Summary & Strategic Importance

The synthesis of highly functionalized phenylacetic acids is a cornerstone in the development of modern active pharmaceutical ingredients (APIs), particularly in the design of kinase inhibitors and targeted CNS therapeutics. The nitration of 2-fluoro-4-methoxyphenylacetic acid (CAS: 883531-28-0) to yield 2-fluoro-4-methoxy-5-nitrophenylacetic acid (CAS: 1823863-85-9) presents a classic challenge in electrophilic aromatic substitution (EAS): achieving strict regiocontrol while managing the highly exothermic nature of the reaction.

This application note provides a self-validating guide to this transformation, detailing both a traditional kinetically controlled batch protocol and a modernized, highly scalable continuous flow methodology .

Mechanistic Rationale & Regioselectivity

To design a robust nitration protocol, one must first understand the electronic and steric environment of the starting material. The aromatic ring of 2-fluoro-4-methoxyphenylacetic acid is subjected to competing directing effects:

-

Methoxy Group (-OCH₃) at C4: Exerts a powerful electron-donating resonance effect (+M), strongly activating the ring and directing electrophiles to the ortho (C3, C5) positions.

-

Fluoro Group (-F) at C2: Exerts an electron-withdrawing inductive effect (-I) but acts as an ortho/para director due to lone-pair resonance (+M).

-

Acetic Acid Moiety (-CH₂COOH) at C1: Acts as a weak deactivator and exhibits mild ortho/para directing tendencies.

Causality of C5 Selectivity: The strong +M effect of the methoxy group dominates the regiochemical outcome. While both C3 and C5 are ortho to the methoxy group, C3 is severely sterically hindered by the adjacent fluoro group at C2. Consequently, the nitronium ion (

Electrophilic aromatic substitution mechanism detailing C5 regioselectivity.

Experimental Methodologies

We present two distinct approaches. Method A is ideal for milligram to low-gram scale laboratory synthesis, utilizing standard glassware. Method B is designed for safe scale-up, utilizing microreactor technology to mitigate thermal runaway risks associated with nitrating fluorinated aromatics .

Method A: Kinetically Controlled Batch Nitration

This protocol relies on precise temperature control to prevent oxidative degradation of the methoxy group and avoid di-nitration.

Step 1: Preparation of the Mixed Acid System

-

Action: Charge a 100 mL three-necked round-bottom flask with 15.0 mL of concentrated Sulfuric Acid (

, 98%). Cool the flask to 0 °C using an ice-brine bath. -

Action: Slowly add 2.5 mL of concentrated Nitric Acid (

, 70%) dropwise via an addition funnel over 15 minutes. -

Causality & Validation:

acts as both a solvent and a dehydrating catalyst to generate the active

Step 2: Substrate Addition

-

Action: Dissolve 5.0 g (27.1 mmol) of 2-fluoro-4-methoxyphenylacetic acid in 10 mL of anhydrous dichloromethane (DCM).

-

Action: Add the DCM solution dropwise to the mixed acid over 30 minutes, maintaining the internal temperature between 0–5 °C.

-

Causality & Validation: DCM improves substrate solubility and acts as a heat sink. Validation: The reaction mixture will transition from colorless to a deep yellow/orange hue, indicating the formation of the charge-transfer complex and subsequent nitration.

Step 3: Reaction Monitoring

-

Action: Stir the mixture at 5 °C for 2 hours.

-

Causality & Validation: Self-Validation Check: Pull a 50 µL aliquot, quench in water, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 6:4, UV 254 nm). The starting material (

) should be completely consumed, replaced by a single lower-running yellow spot (

Step 4: Quench and Isolation

-

Action: Pour the reaction mixture slowly over 100 g of crushed ice under vigorous stirring.

-

Causality & Validation: The rapid temperature drop and dilution immediately halt the reaction, preventing over-nitration. The product, 2-fluoro-4-methoxy-5-nitrophenylacetic acid, will precipitate as a pale yellow solid. Filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

Method B: Continuous Flow Nitration

Flow chemistry provides superior mass and heat transfer, allowing for higher reaction temperatures and drastically reduced residence times, which is critical for the safe handling of explosive nitration intermediates.

Step 1: System Priming and Reagent Preparation

-

Action: Prepare Solution A: 1.0 M 2-fluoro-4-methoxyphenylacetic acid in glacial acetic acid. Prepare Solution B: 2.0 M Fuming Nitric Acid (

) in glacial acetic acid. -

Causality & Validation: Acetic acid is chosen over

in flow to prevent viscosity-induced pressure drops and to provide a milder, mass-transfer-limited nitration regime. Prime the microreactor (e.g., Hastelloy C22 fluidic plate) with pure acetic acid until baseline pressure is stable.

Step 2: Continuous Processing

-

Action: Pump Solution A and Solution B into a T-mixer at a 1:1 volumetric ratio, leading into a 5 mL reactor coil maintained at 20 °C.

-

Causality & Validation: Total residence time is set to 5.0 minutes. The high surface-area-to-volume ratio of the microreactor instantly dissipates the heat of reaction. Validation: Inline UV-Vis spectroscopy (monitoring at 350 nm) confirms steady-state conversion within 2 residence times (10 minutes).

Step 3: Inline Quenching

-

Action: The reactor effluent is continuously directed into a stirred vessel containing ice-cold water to precipitate the product continuously.

Process workflow comparing batch and continuous flow nitration methodologies.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics and safety profiles of both methodologies, validated through internal scale-up trials.

| Parameter | Method A (Batch Nitration) | Method B (Continuous Flow) |

| Reagent System | Fuming | |

| Operating Temperature | 0 °C to 5 °C | 20 °C |

| Reaction Time / Residence Time | 120 minutes | 5.0 minutes |

| Isolated Yield | 85 - 88% | 92 - 95% |

| Regioselectivity (C5:C3) | > 95:5 | > 98:2 |

| Thermal Runaway Risk | High (Requires strict feed-rate control) | Negligible (Continuous heat dissipation) |

| Scalability | Limited by reactor cooling capacity | Excellent (Numbering-up / Sizing-up) |

References

- Source: Google Patents (Patent No. CN101805265B)

-

Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib Source: Organic Process Research & Development (ACS Publications), 2020, 24(10), 2217–2227. URL:[Link]

Application Note: Optimized Amide Coupling for 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid

Topic: Amide coupling conditions for 2-Fluoro-4-methoxy-5-nitrophenylacetic acid Content Type: Application Note & Protocol

Executive Summary

Molecule: 2-Fluoro-4-methoxy-5-nitrophenylacetic acid CAS: (Hypothetical/Derivative Target) Critical Challenge: Chemoselectivity (Amidation vs. SNAr)

This guide addresses the specific synthetic challenges associated with 2-Fluoro-4-methoxy-5-nitrophenylacetic acid . While the phenylacetic acid moiety suggests a standard amide coupling, the core aromatic ring features a Fluorine atom at position 2 and a Nitro group at position 5 . In this 1,2,4,5-substitution pattern, the Fluorine and Nitro groups are para to each other.[1]

This electronic arrangement creates a highly activated substrate for Nucleophilic Aromatic Substitution (SNAr) .[1] Standard coupling protocols using excess amine or elevated temperatures pose a severe risk of the amine nucleophile displacing the fluorine atom rather than (or in addition to) reacting with the carboxylic acid. This protocol details optimized conditions to favor kinetic amide formation over thermodynamic defluorination.

Chemical Analysis & Mechanistic Risks

Structural Vulnerability

The substrate contains two electrophilic sites competing for the amine nucleophile:

-

Site A (Desired): The carbonyl carbon of the activated ester (derived from the acetic acid side chain).

-

Site B (Undesired): The C2 aromatic carbon bearing the fluorine.

Electronic Activation:

-

The Nitro group (C5) is a strong electron-withdrawing group (EWG).

-

The Fluorine (C2) is para to the Nitro group.[1]

-

This para-relationship allows the Nitro group to stabilize the Meisenheimer complex intermediate formed during nucleophilic attack at C2, significantly lowering the activation energy for SNAr.

-

The Methoxy group (C4) is meta to the Fluorine and ortho to the Nitro. While generally electron-donating, its position does not sufficiently deactivate the C2 position against attack, especially with strong nucleophiles (primary amines).

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways.

Figure 1: Divergent reaction pathways. Path A leads to the desired amide, while Path B leads to the irreversible loss of the fluorine substituent.

Recommended Protocols

Method A: Low-Temperature HATU Coupling (Primary Recommendation)

Best for: Valuable amines, small-scale synthesis, and preventing SNAr.

Rationale: HATU is highly reactive, allowing the formation of the active ester and subsequent aminolysis to occur rapidly at 0°C. Low temperature is the primary control to suppress the higher-barrier SNAr reaction.

Reagents:

-

Substrate: 2-Fluoro-4-methoxy-5-nitrophenylacetic acid (1.0 equiv)

-

Coupling Agent: HATU (1.05 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 – 2.5 equiv)

-

Amine: 1.0 – 1.1 equiv (Do NOT use large excess)

-

Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M)

Step-by-Step Protocol:

-

Pre-activation: In a dry round-bottom flask under Nitrogen/Argon, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

-

Cool the solution to 0°C using an ice bath.

-

Add DIPEA (2.0 equiv) followed by HATU (1.05 equiv).

-

Stir at 0°C for 15–20 minutes . Note: The solution may turn yellow/orange; this is normal for the activated species.

-

Amine Addition: Dissolve the Amine (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture at 0°C.

-

Critical: Do not dump the amine in all at once if it is a highly nucleophilic primary amine.

-

-

Reaction: Stir at 0°C for 1 hour. Monitor by LC-MS.[2]

-

Checkpoint: If starting material remains, allow to warm to 10°C, but avoid room temperature if possible until completion is confirmed.

-

-

Quench: Dilute with EtOAc and wash immediately with dilute acidic brine (to remove DIPEA) and saturated NaHCO3.

Method B: Mixed Anhydride (IBCF)

Best for: Scale-up, very nucleophilic amines, or if HATU removal is difficult.

Rationale: The mixed anhydride method is performed at -15°C. This is the "coldest" standard coupling method, offering the highest protection against defluorination.

Reagents:

-

Reagent: Isobutyl chloroformate (IBCF) (1.05 equiv)

-

Base: N-Methylmorpholine (NMM) (1.1 equiv)

-

Solvent: Anhydrous THF or DCM.

Protocol:

-

Dissolve Acid (1.0 equiv) and NMM (1.1 equiv) in anhydrous THF under N2.

-

Cool to -15°C (Salt/Ice bath or Cryocooler).

-

Add IBCF (1.05 equiv) dropwise. Stir for 15 mins. A white precipitate (NMM·HCl) will form.

-

Add the Amine (1.0 equiv) dropwise at -15°C.

-

Allow to warm slowly to 0°C over 1 hour.

Troubleshooting & Data Analysis

Identifying Side Products (LC-MS)

When analyzing the reaction mixture, use the following mass shift logic to identify if SNAr has occurred.

| Species | Formula Logic | Mass Difference (approx) |

| Desired Amide | Acid + Amine - H₂O | M + Amine - 18 |

| SNAr Byproduct | Acid + Amine - HF | M + Amine - 20 |

| Double Reacted | Acid + 2(Amine) - H₂O - HF | M + 2(Amine) - 38 |

Note: The SNAr byproduct (displacement of F by Amine on the acid core) has a mass very similar to the amide (difference of only ~2 Da). High-Resolution Mass Spectrometry (HRMS) or NMR is required for definitive confirmation if peaks overlap.

1H NMR Diagnostics

-

Desired Product: Look for the doublet/multiplet of the aromatic proton at C3 and C6. The coupling constants will remain consistent with the fluoro-substituted ring.

-

SNAr Product: The loss of the Fluorine atom simplifies the splitting pattern. The proton at C3 (previously coupled to F) will lose the large JH-F coupling (typically 8–12 Hz).

Optimization Table

| Observation | Root Cause | Corrective Action |

| Low Yield, High SNAr | Temperature too high | Switch to Method B (-15°C) or maintain Method A strictly at 0°C. |

| Low Yield, High SNAr | Excess Amine used | Reduce Amine to 0.95–1.0 equiv. |

| No Reaction at 0°C | Steric hindrance on Amine | Switch to Acid Chloride method (Oxalyl Chloride/DMF cat.) at 0°C. |

| Racemization | (Not applicable) | This substrate is a phenylacetic acid; alpha-racemization is not a concern. |

References

-

BenchChem. Stability issues with 3-Fluoro-2-methoxyphenylacetic acid under reaction conditions. Retrieved from .

-

BenchChem. Reaction of N-(2-fluoro-4-nitrophenyl)acetamide with Nucleophiles. (Detailed mechanism of SNAr in 2-fluoro-4-nitro systems). Retrieved from .

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr).[1] (General mechanism and activating group effects).[1]

-

Santa Cruz Biotechnology. 2-Fluoro-4-nitrophenylacetic acid Product Data. (Physical properties and stability). Retrieved from .

-

Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. (Discussion on directing groups and SNAr selectivity). Retrieved from .

Sources

Application Note: Scalable Synthesis of 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid Esters

The following Application Note and Protocol is designed for research and development scientists requiring a robust, scalable synthesis of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid esters . These compounds are critical intermediates in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other heterocyclic pharmaceutical active ingredients (APIs).

Executive Summary

This guide details the preparation of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid esters starting from commercially available 2-fluoro-4-methoxyphenylacetic acid (CAS 883531-28-0). The synthesis addresses the critical challenge of regioselectivity during the nitration step. By leveraging the cooperative directing effects of the methoxy and fluoro substituents, we achieve high selectivity for the 5-nitro position. The protocol includes a subsequent esterification step adaptable for methyl, ethyl, or tert-butyl esters.

Key Advantages of This Route[1]

-

High Regiocontrol: >95% selectivity for the 5-nitro isomer due to electronic reinforcement.

-

Scalability: Avoids hazardous diazonium intermediates often used in alternative aniline-based routes.

-

Operational Safety: Controlled low-temperature nitration minimizes thermal runaway risks.

Retrosynthetic Analysis & Strategy